molecular formula C24H22O11 B177883 Jaceidin triacetate CAS No. 14397-69-4

Jaceidin triacetate

Cat. No.: B177883
CAS No.: 14397-69-4
M. Wt: 486.4 g/mol
InChI Key: DGHDHYGZDLRGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaceidin triacetate is a natural compound isolated from the bark of the marula tree (Sclerocarya birrea). It belongs to the flavonoid class of compounds, specifically flavones. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jaceidin triacetate is typically isolated from natural sources, particularly the bark of the marula tree. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction and purification processes used in research settings can be scaled up for industrial applications. This involves optimizing solvent extraction and chromatographic purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Jaceidin triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

    Reduction: Reduction reactions can alter the carbonyl groups in the compound.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Jaceidin triacetate has several scientific research applications, including:

Comparison with Similar Compounds

    Quercetin: Another flavonoid with antioxidant and anticancer properties.

    Kaempferol: A flavonoid known for its anti-inflammatory and anticancer activities.

    Luteolin: A flavonoid with anti-inflammatory, antioxidant, and anticancer properties.

Uniqueness of Jaceidin Triacetate: this compound is unique due to its specific inhibition of SARS-CoV-2 Mpro and its potent anticancer activity through VEGF inhibition. Its ability to inhibit viral replication and tumor progression makes it a promising compound for further research and development .

Properties

IUPAC Name

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHDHYGZDLRGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?

A1: this compound was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.

Q2: Why was this compound not investigated further despite its promising Mpro inhibitory activity?

A2: Despite showing potential as an Mpro inhibitor, this compound was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.

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